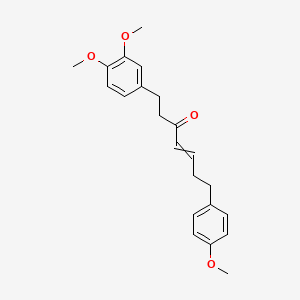
Bis(4-ethynylphenyl)(dimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-ethynylphenyl)(dimethyl)silane: is an organosilicon compound characterized by the presence of two ethynyl groups attached to phenyl rings, which are further connected to a dimethylsilane core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-ethynylphenyl)(dimethyl)silane typically involves the reaction of 4-ethynylphenylmagnesium bromide with dimethyldichlorosilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactive intermediates. The general reaction scheme is as follows:
2C6H4C≡CHMgBr+(CH3)2SiCl2→(CH3)2Si(C6H4C≡CH)2+2MgBrCl
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Bis(4-ethynylphenyl)(dimethyl)silane undergoes various types of chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form the corresponding alkanes.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.
Major Products:
Oxidation: Formation of diketones or quinones.
Reduction: Formation of bis(4-ethylphenyl)(dimethyl)silane.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(4-ethynylphenyl)(dimethyl)silane is used as a building block in the synthesis of complex organic molecules and polymers. Its ethynyl groups provide sites for further functionalization, making it valuable in materials science.
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as high-performance polymers and coatings. Its ability to undergo polymerization reactions makes it suitable for creating materials with enhanced mechanical and thermal properties.
Wirkmechanismus
The mechanism of action of Bis(4-ethynylphenyl)(dimethyl)silane in chemical reactions involves the activation of the ethynyl groups, which can participate in various addition and coupling reactions. The silicon atom in the dimethylsilane core can also influence the reactivity of the compound by stabilizing reaction intermediates.
Molecular Targets and Pathways: The primary molecular targets of this compound are the reactive sites on the ethynyl groups and the phenyl rings. The pathways involved in its reactions include nucleophilic addition, electrophilic substitution, and radical-mediated processes.
Vergleich Mit ähnlichen Verbindungen
- Bis(4-ethynylphenyl)methylphenylsilane
- Bis(4-ethynylphenyl)diphenylsilane
- Bis(4-ethynylphenyl)dimethylgermane
Uniqueness: Bis(4-ethynylphenyl)(dimethyl)silane is unique due to its combination of ethynyl groups and a dimethylsilane core. This structure provides a balance of reactivity and stability, making it versatile for various applications. Compared to similar compounds, it offers distinct advantages in terms of ease of synthesis and functionalization potential.
Eigenschaften
CAS-Nummer |
638164-82-6 |
|---|---|
Molekularformel |
C18H16Si |
Molekulargewicht |
260.4 g/mol |
IUPAC-Name |
bis(4-ethynylphenyl)-dimethylsilane |
InChI |
InChI=1S/C18H16Si/c1-5-15-7-11-17(12-8-15)19(3,4)18-13-9-16(6-2)10-14-18/h1-2,7-14H,3-4H3 |
InChI-Schlüssel |
DRCPBHLBJBZQBG-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C1=CC=C(C=C1)C#C)C2=CC=C(C=C2)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(E)-hydrazinylidenemethyl]-1-quinolin-2-ylpyrrole-3-carboxamide](/img/structure/B12594222.png)
![1-Butyl-4-[2-(3,4-dihydroxyphenyl)ethenyl]pyridin-1-ium chloride](/img/structure/B12594226.png)
![1-{2-[(3-Methylbut-2-en-1-yl)oxy]ethyl}piperazine](/img/structure/B12594234.png)


![N-(1,3-thiazol-2-yl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12594246.png)







![N~2~-[(1,3-Benzoxazol-2-ylsulfanyl)acetyl]-N~2~-benzyl-N-cyclohexylglycinamide](/img/structure/B12594301.png)
